methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Physicochemical profiling Membrane permeability Drug-like properties

Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate (CAS 374759-65-6) is a synthetic coumarin derivative featuring a 3,4-dimethyl-2H-chromen-2-one core linked via an oxymethyl bridge to a methyl benzoate moiety. With a molecular formula of C20H18O5 and a molecular weight of 338.4 g/mol, this compound exhibits computed physicochemical properties including an XLogP3 of 3.5 and a topological polar surface area (TPSA) of 61.8 Ų.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B5869119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC)C
InChIInChI=1S/C20H18O5/c1-12-13(2)19(21)25-18-10-16(8-9-17(12)18)24-11-14-4-6-15(7-5-14)20(22)23-3/h4-10H,11H2,1-3H3
InChIKeyOEEDCZFQYSINDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate: Procurement-Ready Chemical Profile & Structural Identity


Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate (CAS 374759-65-6) is a synthetic coumarin derivative featuring a 3,4-dimethyl-2H-chromen-2-one core linked via an oxymethyl bridge to a methyl benzoate moiety [1]. With a molecular formula of C20H18O5 and a molecular weight of 338.4 g/mol, this compound exhibits computed physicochemical properties including an XLogP3 of 3.5 and a topological polar surface area (TPSA) of 61.8 Ų [1]. It is cataloged in the PubChem database (CID 854921) and has spectral data available, including 1H NMR in DMSO-d6 [2]. The compound is a member of the 3,4-dimethylcoumarin family and is available through compound library suppliers as a research tool .

Why Generic Coumarin Analogs Cannot Replace Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate in Focused Studies


The specific substitution pattern of this compound—a 3,4-dimethylcoumarin core with a methyl benzoate ester linked through an oxymethyl spacer—creates a unique physicochemical and structural fingerprint not replicated by generic coumarins. The methyl ester terminus critically differentiates it from its free carboxylic acid analog (4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid), resulting in measurable differences in lipophilicity (XLogP3 3.5 vs. ~3.7), hydrogen bond donor count (0 vs. 1), and TPSA (61.8 vs. ~72.8 Ų) [1][2]. These alterations can lead to significant disparities in membrane permeability, solubility, and biological target engagement, making simple interchange within the coumarin class scientifically unsound without direct comparative validation.

Quantitative Differentiation Evidence for Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate Versus Closest Analogs


Reduced Topological Polar Surface Area (TPSA) Compared to Free Carboxylic Acid Analog

The methyl ester form of the compound (methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate) exhibits a computed TPSA of 61.8 Ų, which is 11.0 Ų lower than the 72.83 Ų calculated for its direct free carboxylic acid analog (4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid) [1][2]. This difference arises from the masked carboxyl group, which reduces the polar surface area and is characteristic of ester prodrug design strategies.

Physicochemical profiling Membrane permeability Drug-like properties

Elimination of Hydrogen Bond Donor Capacity Relative to the Free Acid Form

The target compound is characterized by a hydrogen bond donor (HBD) count of 0, in contrast to the free acid analog which possesses 1 HBD (the carboxylic acid proton) [1][2]. This fundamental difference in hydrogen bonding capacity, driven entirely by esterification of the benzoic acid terminus, alters the compound's solvation thermodynamics and intermolecular interaction profile.

Solubility modulation Prodrug design Pharmacokinetics

Moderate Lipophilicity (XLogP3 3.5) Supporting CNS Drug-Like Chemical Space

The target methyl ester exhibits a computed XLogP3 of 3.5 [1], placing it within the optimal lipophilicity range (LogP 1–4) associated with favorable oral absorption and CNS penetration in drug discovery. While the free acid analog displays a similar Log P (reported as 3.70 from ChemBase [2]), the ester form provides this lipophilicity without the ionization liability of the carboxylic acid at physiological pH (predicted pKa of acid: ~4.06 [2]), ensuring consistent partitioning behavior across a broader pH range encountered in biological assays.

Lipophilicity optimization CNS drug discovery Lead-like properties

Structural Confirmation via 1H NMR Spectroscopy in DMSO-d6 Enabling Identity Verification

The compound has a verified 1H NMR spectrum recorded at 300.135 MHz in DMSO-d6 at 315 °C [1], providing a definitive reference fingerprint for identity confirmation. The assigned NMR shifts and the reported InChIKey (OEEDCZFQYSINDU-UHFFFAOYSA-N) [2] enable unambiguous identification and differentiation from structurally similar isomers or analogs that may co-elute or share similar mass spectrometric profiles.

Analytical characterization Quality control Structural confirmation

Optimal Research Applications for Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate Based on Differential Evidence


Cell-Based Permeability Assays Requiring Neutral, Membrane-Permeable Coumarin Probes

The combination of moderate lipophilicity (XLogP3 3.5), zero HBD count, and a reduced TPSA of 61.8 Ų makes this methyl ester form preferable to its free acid counterpart for passive membrane permeability studies. Researchers designing cell-based assays where intracellular target engagement is required should prioritize this ester over the acid form, which bears a pH-dependent ionizable group that can limit passive diffusion at physiological pH [1][2].

Structure-Activity Relationship (SAR) Studies Exploring Ester Prodrug Strategies in the Coumarin Chemical Space

This compound serves as a defined methyl ester probe within 3,4-dimethylcoumarin SAR campaigns. Its well-characterized NMR spectrum and unambiguous InChIKey provide a reliable anchor point for comparing the biological consequences of esterification versus free acid functionality. The documented differences in TPSA and HBD count between this ester and the corresponding acid offer a quantitative framework for interpreting activity cliffs in target-based or phenotypic screens [1][2].

Computational Chemistry and Molecular Docking Studies Requiring a Neutral Coumarin Scaffold

The compound's computed descriptors—including XLogP3, TPSA, and the absence of formal charges—align with drug-like chemical space parameters used in virtual screening workflows. Its PubChem deposition (CID 854921) ensures ready retrieval of standardized molecular formats (SMILES, InChI) for docking simulations. The ester form eliminates the need for protonation state assignment required for the free acid, simplifying docking preparation and reducing scoring artifacts associated with charged species [1].

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